Cas no 2228649-11-2 (3-bromo-4-(3-methylazetidin-3-yl)oxypyridine)

3-Bromo-4-(3-methylazetidin-3-yl)oxypyridine is a heterocyclic compound featuring a pyridine core substituted with a bromo group and a 3-methylazetidin-3-yloxy moiety. This structure offers unique reactivity due to the combination of a halogenated aromatic system and a strained azetidine ring, making it a valuable intermediate in medicinal chemistry and agrochemical research. The presence of the bromine atom facilitates further functionalization via cross-coupling reactions, while the azetidine group introduces steric and electronic modulation, enhancing selectivity in target interactions. Its well-defined synthetic route and stability under standard conditions ensure consistent performance in diverse applications, including drug discovery and material science.
3-bromo-4-(3-methylazetidin-3-yl)oxypyridine structure
2228649-11-2 structure
商品名:3-bromo-4-(3-methylazetidin-3-yl)oxypyridine
CAS番号:2228649-11-2
MF:C9H11BrN2O
メガワット:243.100441217422
CID:6291042
PubChem ID:165797066

3-bromo-4-(3-methylazetidin-3-yl)oxypyridine 化学的及び物理的性質

名前と識別子

    • 3-bromo-4-(3-methylazetidin-3-yl)oxypyridine
    • 2228649-11-2
    • EN300-1906764
    • 3-bromo-4-[(3-methylazetidin-3-yl)oxy]pyridine
    • インチ: 1S/C9H11BrN2O/c1-9(5-12-6-9)13-8-2-3-11-4-7(8)10/h2-4,12H,5-6H2,1H3
    • InChIKey: FGUJRMZKHIWVEN-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=NC=CC=1OC1(C)CNC1

計算された属性

  • せいみつぶんしりょう: 242.00548g/mol
  • どういたいしつりょう: 242.00548g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 185
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.1
  • トポロジー分子極性表面積: 34.2Ų

3-bromo-4-(3-methylazetidin-3-yl)oxypyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1906764-0.25g
3-bromo-4-[(3-methylazetidin-3-yl)oxy]pyridine
2228649-11-2
0.25g
$840.0 2023-09-18
Enamine
EN300-1906764-0.05g
3-bromo-4-[(3-methylazetidin-3-yl)oxy]pyridine
2228649-11-2
0.05g
$768.0 2023-09-18
Enamine
EN300-1906764-1g
3-bromo-4-[(3-methylazetidin-3-yl)oxy]pyridine
2228649-11-2
1g
$914.0 2023-09-18
Enamine
EN300-1906764-10g
3-bromo-4-[(3-methylazetidin-3-yl)oxy]pyridine
2228649-11-2
10g
$3929.0 2023-09-18
Enamine
EN300-1906764-1.0g
3-bromo-4-[(3-methylazetidin-3-yl)oxy]pyridine
2228649-11-2
1g
$1371.0 2023-06-01
Enamine
EN300-1906764-0.5g
3-bromo-4-[(3-methylazetidin-3-yl)oxy]pyridine
2228649-11-2
0.5g
$877.0 2023-09-18
Enamine
EN300-1906764-5g
3-bromo-4-[(3-methylazetidin-3-yl)oxy]pyridine
2228649-11-2
5g
$2650.0 2023-09-18
Enamine
EN300-1906764-0.1g
3-bromo-4-[(3-methylazetidin-3-yl)oxy]pyridine
2228649-11-2
0.1g
$804.0 2023-09-18
Enamine
EN300-1906764-10.0g
3-bromo-4-[(3-methylazetidin-3-yl)oxy]pyridine
2228649-11-2
10g
$5897.0 2023-06-01
Enamine
EN300-1906764-2.5g
3-bromo-4-[(3-methylazetidin-3-yl)oxy]pyridine
2228649-11-2
2.5g
$1791.0 2023-09-18

3-bromo-4-(3-methylazetidin-3-yl)oxypyridine 関連文献

3-bromo-4-(3-methylazetidin-3-yl)oxypyridineに関する追加情報

Introduction to 3-bromo-4-(3-methylazetidin-3-yl)oxypyridine (CAS No. 2228649-11-2)

3-bromo-4-(3-methylazetidin-3-yl)oxypyridine, identified by the Chemical Abstracts Service Number (CAS No.) 2228649-11-2, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic molecule combines a pyridine ring with a brominated substituent and an azetidine moiety, making it a versatile scaffold for drug discovery and development. The structural features of this compound position it as a valuable intermediate in synthesizing novel bioactive molecules, particularly those targeting complex biological pathways.

The molecular structure of 3-bromo-4-(3-methylazetidin-3-yl)oxypyridine consists of a pyridine core substituted with a bromine atom at the 3-position and an N-substituted azetidine ring at the 4-position. The presence of the bromo group enhances its reactivity, allowing for further functionalization through cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions are pivotal in constructing more intricate molecular architectures, which are often required for achieving high selectivity and potency in drug candidates.

The 3-methylazetidin-3-yl moiety introduces a cyclic amine into the system, which can serve as a hydrogen bond acceptor or participate in hydrophobic interactions within biological targets. This feature is particularly useful in designing molecules that interact with protein binding pockets, such as kinases or G-protein coupled receptors (GPCRs). The flexibility of the azetidine ring allows for conformational adjustments, which can optimize binding affinity and pharmacokinetic properties.

In recent years, 3-bromo-4-(3-methylazetidin-3-yl)oxypyridine has garnered attention in the development of small-molecule inhibitors targeting various therapeutic areas. One notable application lies in its use as a precursor for compounds that modulate enzyme activity. For instance, researchers have leveraged this scaffold to design inhibitors of Janus kinases (JAKs), which play a crucial role in inflammatory responses and autoimmune diseases. The brominated pyridine core facilitates easy modification to achieve high specificity against JAK family members, making it an attractive starting point for medicinal chemists.

Another area where this compound has shown promise is in the synthesis of antiviral agents. The structural motif of 3-bromo-4-(3-methylazetidin-3-yl)oxypyridine has been explored in the design of inhibitors targeting viral proteases and polymerases. By incorporating additional functional groups into the molecule, researchers have been able to develop candidates with improved efficacy against RNA viruses, including those responsible for emerging infectious diseases. The ability to fine-tune the properties of these derivatives through structural modifications underscores the versatility of this scaffold.

The pharmaceutical industry has also been interested in using 3-bromo-4-(3-methylazetidin-3-yl)oxypyridine as a building block for central nervous system (CNS) drugs. The combination of lipophilic and hydrogen bonding capabilities provided by its structure makes it suitable for crossing the blood-brain barrier. Recent studies have demonstrated its utility in generating novel compounds with potential applications in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. These investigations highlight the compound's role as a key intermediate in developing next-generation therapeutics.

From a synthetic chemistry perspective, 3-bromo-4-(3-methylazetidin-3-yl)oxypyridine serves as an excellent platform for exploring new synthetic methodologies. Its reactivity allows chemists to employ transition metal-catalyzed reactions to construct complex frameworks efficiently. Additionally, its stability under various reaction conditions makes it suitable for multi-step syntheses without significant degradation. This reliability is crucial in industrial settings where scalability and reproducibility are paramount.

The growing interest in 3-bromo-4-(3-methylazetidin-3-yl)oxypyridine is also driven by advancements in computational chemistry and drug design technologies. High-throughput virtual screening (HTVS) has enabled researchers to rapidly evaluate large libraries of derivatives derived from this scaffold, identifying promising candidates with optimized pharmacokinetic profiles. Machine learning algorithms further enhance this process by predicting binding affinities andADMET properties, thereby accelerating the drug discovery pipeline.

In conclusion, 3-bromo-4-(3-methylazetidin-3-yl)oxypyridine (CAS No. 2228649-11-2) represents a valuable asset in modern pharmaceutical research. Its unique structural features enable diverse applications across multiple therapeutic areas, from oncology to neurology. As our understanding of biological targets continues to evolve, compounds like this will remain instrumental in developing innovative treatments that address unmet medical needs.

おすすめ記事

推奨される供給者
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
BIOOKE MICROELECTRONICS CO.,LTD
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd